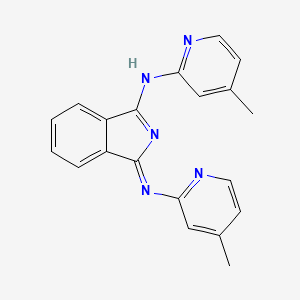
N-(4-methylpyridin-2-yl)-3-(4-methylpyridin-2-yl)iminoisoindol-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-methylpyridin-2-yl)-3-(4-methylpyridin-2-yl)iminoisoindol-1-amine” is a complex organic compound that features multiple pyridine rings and an iminoisoindoline core. Compounds with such structures are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-methylpyridin-2-yl)-3-(4-methylpyridin-2-yl)iminoisoindol-1-amine” typically involves multi-step organic reactions. A common approach might include:
Formation of the iminoisoindoline core: This could be achieved through a condensation reaction between an appropriate phthalic anhydride derivative and an amine.
Introduction of pyridine rings: The pyridine rings can be introduced via nucleophilic substitution reactions, where the methylpyridine groups are attached to the core structure.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of solvents that favor the desired reaction pathway.
Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.
化学反応の分析
Types of Reactions
“N-(4-methylpyridin-2-yl)-3-(4-methylpyridin-2-yl)iminoisoindol-1-amine” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the imino group to an amine.
Substitution: The pyridine rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce secondary amines.
科学的研究の応用
Chemistry
In chemistry, “N-(4-methylpyridin-2-yl)-3-(4-methylpyridin-2-yl)iminoisoindol-1-amine” can be used as a building block for synthesizing more complex molecules.
Biology
In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins or DNA.
Medicine
In medicine, derivatives of this compound could be explored for their pharmacological properties, including potential anti-inflammatory or anticancer activities.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in various chemical processes.
作用機序
The mechanism of action of “N-(4-methylpyridin-2-yl)-3-(4-methylpyridin-2-yl)iminoisoindol-1-amine” would depend on its specific interactions with molecular targets. This might involve:
Binding to enzymes or receptors: Modulating their activity.
Interacting with DNA: Affecting gene expression.
Pathways involved: Could include signaling pathways relevant to its biological activity.
類似化合物との比較
Similar Compounds
N-(4-methylpyridin-2-yl)-3-(4-methylpyridin-2-yl)iminoisoindol-1-amine: can be compared with other iminoisoindoline derivatives or pyridine-containing compounds.
Uniqueness
Structural Features: The presence of multiple pyridine rings and the iminoisoindoline core.
Biological Activity: Unique interactions with biological targets compared to similar compounds.
特性
CAS番号 |
61702-01-0 |
|---|---|
分子式 |
C20H17N5 |
分子量 |
327.4 g/mol |
IUPAC名 |
N-(4-methylpyridin-2-yl)-3-(4-methylpyridin-2-yl)iminoisoindol-1-amine |
InChI |
InChI=1S/C20H17N5/c1-13-7-9-21-17(11-13)23-19-15-5-3-4-6-16(15)20(25-19)24-18-12-14(2)8-10-22-18/h3-12H,1-2H3,(H,21,22,23,24,25) |
InChIキー |
RICYEEKUSJZLMZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1)NC2=NC(=NC3=NC=CC(=C3)C)C4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-[(biphenyl-4-ylcarbonyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12496846.png)
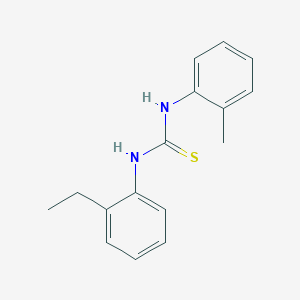
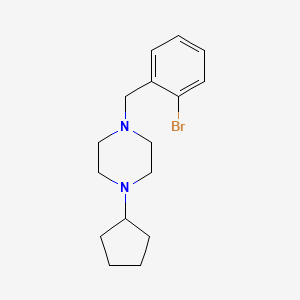
![N-{[3,5-bis(trifluoromethyl)phenyl][2-(di-tert-butylphosphanyl)phenyl]methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12496863.png)
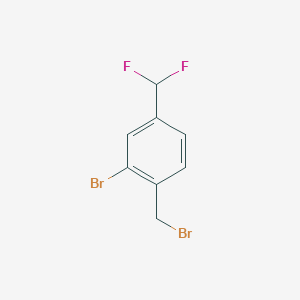
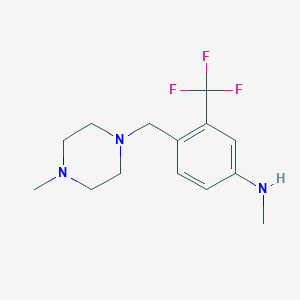



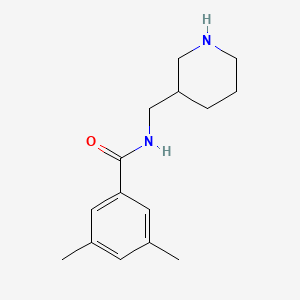
![N-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-4-methylbenzamide](/img/structure/B12496898.png)

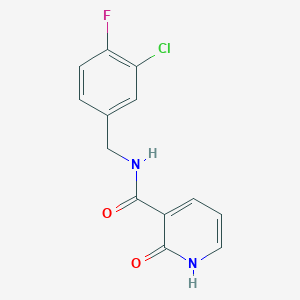
![Methyl 5-{[3-methoxy-4-(thiophen-2-ylmethoxy)benzyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12496921.png)
